2-phenylmethanesulfonyl-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one
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Overview
Description
2-phenylmethanesulfonyl-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one is a synthetic compound that belongs to the class of tetrahydroisoquinoline derivatives. These compounds are known for their diverse biological activities and have garnered significant attention in medicinal chemistry . The compound’s structure features a tetrahydroisoquinoline core, which is a common motif in many natural and synthetic bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenylmethanesulfonyl-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one typically involves the reaction of 1,2,3,4-tetrahydroisoquinoline with phenylmethanesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle large quantities of reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
2-phenylmethanesulfonyl-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .
Scientific Research Applications
2-phenylmethanesulfonyl-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying interactions with various biological targets.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-phenylmethanesulfonyl-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one involves its interaction with specific molecular targets. The tetrahydroisoquinoline core can interact with enzymes and receptors in the body, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-tetrahydroisoquinoline: A simpler analog with similar biological activities.
2-phenylmethanesulfonyl-1-(1,2,3,4-tetrahydroisoquinolin-3-yl)ethan-1-one: A positional isomer with different biological properties.
N-benzyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective and anti-inflammatory activities.
Uniqueness
2-phenylmethanesulfonyl-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its sulfonyl group enhances its reactivity and potential for forming diverse derivatives .
Properties
IUPAC Name |
2-benzylsulfonyl-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3S/c20-18(14-23(21,22)13-15-6-2-1-3-7-15)19-11-10-16-8-4-5-9-17(16)12-19/h1-9H,10-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDEOOQMDBUTZDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CS(=O)(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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